InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H
.
Di(pyridin-4-yl)methanone, also known as 4,4'-dipyridyl ketone, is an organic compound characterized by the presence of two pyridine rings attached to a central carbonyl group. This compound has garnered interest in various fields due to its unique structural properties and potential applications in medicinal chemistry and materials science.
Di(pyridin-4-yl)methanone is synthesized through various chemical reactions involving pyridine derivatives. Its synthesis and characterization have been documented in several studies, which explore its properties and potential applications.
Di(pyridin-4-yl)methanone belongs to the class of heterocyclic compounds, specifically those containing nitrogen in a ring structure. It is classified as a ketone due to the presence of the carbonyl functional group.
The synthesis of di(pyridin-4-yl)methanone typically involves the condensation of pyridine derivatives with appropriate reagents. One common method includes the reaction of pyridine-4-carboxaldehyde with suitable nucleophiles under acidic or basic conditions.
For example, one synthesis route involves using pyridine-4-carboxylic acid and converting it into the corresponding acid chloride before reacting it with pyridine under controlled conditions. This method allows for the formation of di(pyridin-4-yl)methanone with moderate yields.
In another approach, a condensation reaction between two equivalents of pyridine-4-aldehyde and a suitable amine can be performed in the presence of a catalyst, leading to the formation of di(pyridin-4-yl)methanone along with by-products that can be removed through purification techniques such as recrystallization or chromatography.
Di(pyridin-4-yl)methanone has a molecular formula of . The structure consists of two pyridine rings connected by a carbonyl group (C=O) at the central carbon atom.
The compound exhibits characteristic peaks in its infrared spectroscopy (IR) spectrum, particularly around 1650 cm corresponding to the carbonyl stretch. Nuclear magnetic resonance (NMR) spectroscopy provides insights into the chemical environment of hydrogen atoms within the compound, confirming the presence of both pyridine rings.
Di(pyridin-4-yl)methanone can participate in various chemical reactions typical for ketones and heterocycles. These include nucleophilic additions, where nucleophiles attack the electrophilic carbon atom of the carbonyl group.
For instance, reactions with Grignard reagents can yield alcohol derivatives upon hydrolysis. Additionally, di(pyridin-4-yl)methanone can undergo electrophilic substitution reactions on the pyridine rings, allowing for further functionalization and derivatization.
The mechanism of action for di(pyridin-4-yl)methanone primarily involves its interactions as a ligand in coordination chemistry and biological systems. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming complexes that exhibit unique catalytic or biological activities.
Studies have shown that di(pyridin-4-yl)methanone complexes can influence enzymatic activity or act as inhibitors in various biochemical pathways, highlighting its potential as a pharmacological agent.
Di(pyridin-4-yl)methanone typically appears as a crystalline solid with moderate solubility in organic solvents such as ethanol and dichloromethane. Its melting point is reported to be around 90–92°C.
The compound is stable under standard laboratory conditions but may decompose upon prolonged exposure to moisture or extreme heat. Its reactivity profile includes susceptibility to oxidation and reduction reactions due to its ketonic structure.
Di(pyridin-4-yl)methanone has several applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0